molecular formula C11H12FNO2 B1587353 (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1049975-91-8

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1587353
CAS No.: 1049975-91-8
M. Wt: 209.22 g/mol
InChI Key: YVTADGCUSGBFIQ-DTWKUNHWSA-N
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Description

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the condensation of a fluorophenyl-substituted amine with a suitable precursor to form the pyrrolidine ring. This can be followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are chosen to minimize waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both a fluorophenyl group and a carboxylic acid group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTADGCUSGBFIQ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376075
Record name (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049975-91-8
Record name (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid

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